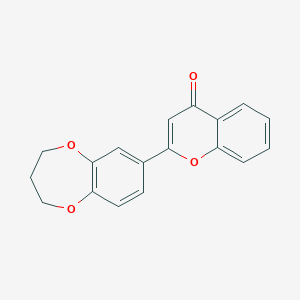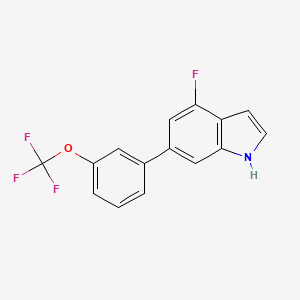
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are important subunits in many natural products and pharmacologically active compounds. Fluorinated indole derivatives have shown significant biological activities, including inhibition of HIV-1, acting as CB2 cannabinoid receptor ligands, and preventing thrombus formation by inhibiting factor Xa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated indoles often involves electrophilic fluorination. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield a mixture of fluorinated indoline derivatives. Subsequent treatment with potassium hydroxide in methanol can afford the desired fluorinated indole .
Industrial Production Methods
Industrial production methods for fluorinated indoles typically involve large-scale electrophilic fluorination reactions. The use of reagents like trifluoromethyl hypofluorite and Selectfluor is common due to their efficiency in introducing fluorine atoms into the indole structure .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield various fluorinated indoline derivatives .
Applications De Recherche Scientifique
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable tool in studying biological systems, particularly in receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets. For instance, fluorinated indoles can act as inhibitors of enzymes like factor Xa, preventing thrombus formation. The compound’s fluorinated groups enhance its binding affinity and specificity to these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of pyrazine and pyrimidine analogs.
Fluorinated pyrrolopyrimidines: Inhibitors of hepatitis C virus RNA replication.
Uniqueness
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents with enhanced efficacy and reduced side effects .
Propriétés
Formule moléculaire |
C15H9F4NO |
|---|---|
Poids moléculaire |
295.23 g/mol |
Nom IUPAC |
4-fluoro-6-[3-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-13-7-10(8-14-12(13)4-5-20-14)9-2-1-3-11(6-9)21-15(17,18)19/h1-8,20H |
Clé InChI |
AOMAFOWJBJMIAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C=CN3)C(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


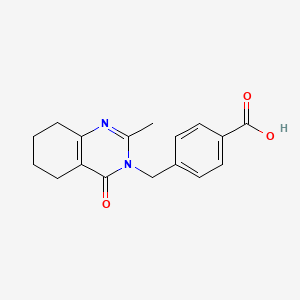


![Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)
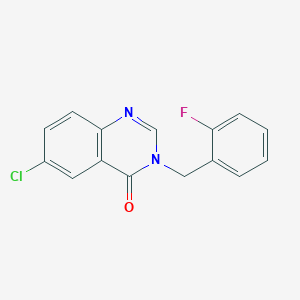
![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)


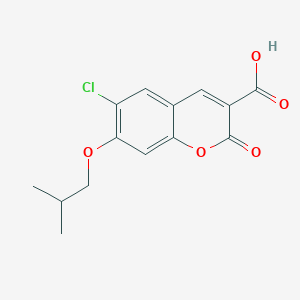
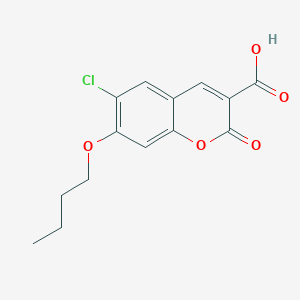
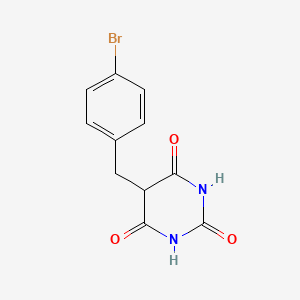

![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)
